Gacyclidine hydrochloride

Description

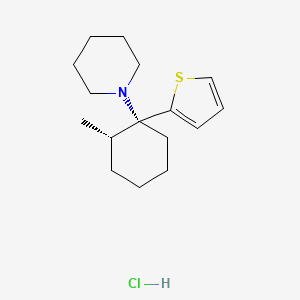

Structure

3D Structure of Parent

Properties

CAS No. |

131774-33-9 |

|---|---|

Molecular Formula |

C16H26ClNS |

Molecular Weight |

299.9 g/mol |

IUPAC Name |

1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride |

InChI |

InChI=1S/C16H25NS.ClH/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17;/h7,9,13-14H,2-6,8,10-12H2,1H3;1H/t14-,16+;/m0./s1 |

InChI Key |

AJPKYPDCAXFLDK-KUARMEPBSA-N |

Isomeric SMILES |

C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3.Cl |

Canonical SMILES |

CC1CCCCC1(C2=CC=CS2)N3CCCCC3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Gacyclidine Hydrochloride: A Technical Guide to its Mechanism of Action on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gacyclidine (B1674390) hydrochloride is a phencyclidine derivative that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action confers upon it significant neuroprotective properties, which have been observed in various preclinical models of neuronal injury. This technical guide provides an in-depth overview of the molecular interactions, quantitative pharmacology, and downstream cellular consequences of gacyclidine's action on NMDA receptors. It is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

Introduction to Gacyclidine Hydrochloride

Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a psychoactive compound structurally related to phencyclidine (PCP) and tenocyclidine (B1683004) (TCP). It functions as a dissociative anesthetic and exhibits neuroprotective effects, which are primarily attributed to its interaction with the NMDA receptor.[1][2] The compound is a racemic mixture of two enantiomers, with the (-)-enantiomer showing significantly higher affinity for the NMDA receptor.[1][2]

The NMDA Receptor: A Target for Gacyclidine

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit. A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably calcium (Ca²⁺), into the neuron.

Mechanism of Action of Gacyclidine on NMDA Receptors

Gacyclidine is classified as a non-competitive antagonist of the NMDA receptor. This means that it does not compete with glutamate or glycine for their binding sites. Instead, it binds to a site within the ion channel pore of the receptor, physically obstructing the flow of ions. This type of antagonism is also referred to as open-channel blockade, as gacyclidine can more readily access its binding site when the channel is in its open conformation.

Binding Characteristics

Radioligand binding assays have been instrumental in characterizing the interaction of gacyclidine with the NMDA receptor. The binding affinity of gacyclidine is stereoselective, with the (-)-enantiomer demonstrating significantly higher potency.

Table 1: Binding Affinity of Gacyclidine Enantiomers for the NMDA Receptor

| Compound | Affinity (Ki) | Radioligand | Tissue Source | Reference |

| (-)-Gacyclidine ((-)-GK11) | 2.5 nM | [³H]Gacyclidine | Rat Brain Membranes | [1][2] |

| (+)-Gacyclidine ((+)-GK11) | ~25 nM (10-fold lower) | [³H]Gacyclidine | Rat Brain Membranes | [1][2] |

Functional Antagonism

The functional consequence of gacyclidine's binding to the NMDA receptor is the inhibition of ion flux, particularly the influx of Ca²⁺. This has been demonstrated in studies showing its ability to protect neurons from glutamate-induced excitotoxicity.

Table 2: Functional Activity of Gacyclidine

| Assay | Endpoint | Effective Concentration | Cell Type | Reference |

| Neuroprotection | Prevention of glutamate-induced neuronal death | 0.1 - 5.0 µM | Primary Cortical Cultures | [1][2] |

Note: Specific IC₅₀ values from electrophysiological or calcium imaging assays for gacyclidine are not detailed in the reviewed literature.

Kinetics of Interaction

The kinetics of binding and unbinding (kon and koff) are crucial for understanding the pharmacological profile of a channel blocker. While specific kinetic parameters for gacyclidine have not been detailed in the available literature, non-competitive antagonists of this class are known to exhibit use-dependent blockade, meaning their inhibitory effect increases with more frequent channel activation.

Signaling Pathways Modulated by Gacyclidine

By blocking the influx of Ca²⁺ through the NMDA receptor, gacyclidine effectively inhibits the downstream signaling cascades that are initiated by NMDA receptor activation. These pathways are fundamental to many forms of synaptic plasticity and, when overactivated, can lead to excitotoxic cell death.

Experimental Protocols for Studying Gacyclidine

The following sections detail representative methodologies for investigating the mechanism of action of gacyclidine on NMDA receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of gacyclidine for the NMDA receptor. A common approach is a competitive binding assay using a radiolabeled non-competitive antagonist, such as [³H]MK-801 or [³H]tenocyclidine ([³H]TCP).

Protocol Outline:

-

Membrane Preparation : Homogenize brain tissue (e.g., rat cortex) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes multiple times to remove endogenous ligands.

-

Assay Incubation : In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of unlabeled gacyclidine.

-

Separation of Bound and Free Ligand : Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification : Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Determine the concentration of gacyclidine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors and the characterization of their inhibition by gacyclidine.

Protocol Outline:

-

Cell Preparation : Use cultured neurons (e.g., primary hippocampal or cortical neurons) or acutely dissociated neurons.

-

Recording Setup : Place the cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration : Apply suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage Clamp : Clamp the membrane potential at a negative holding potential (e.g., -60 mV).

-

Eliciting NMDA Currents : Perfuse the cell with an external solution containing NMDA and glycine to activate the receptors. To isolate NMDA receptor currents, other voltage-gated channels and AMPA/kainate receptors can be blocked with specific inhibitors (e.g., TTX, CNQX).

-

Application of Gacyclidine : After obtaining a stable baseline NMDA current, co-apply gacyclidine at various concentrations with the agonists.

-

Data Acquisition and Analysis : Record the changes in the NMDA-mediated current. Plot the percentage of inhibition against the concentration of gacyclidine to determine the IC₅₀ value. The voltage dependency of the block can also be assessed by measuring inhibition at different holding potentials.

Calcium Imaging

This method measures the gacyclidine-mediated inhibition of NMDA receptor-dependent increases in intracellular calcium concentration ([Ca²⁺]i).

Protocol Outline:

-

Cell Loading : Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside the cell.

-

Imaging Setup : Place the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope equipped with a camera.

-

Baseline Measurement : Record the baseline fluorescence of the cells in a physiological buffer.

-

Stimulation and Inhibition : Perfuse the cells with a solution containing NMDA and glycine to induce Ca²⁺ influx. Subsequently, co-perfuse with NMDA, glycine, and varying concentrations of gacyclidine.

-

Image Acquisition : Capture fluorescent images at regular intervals throughout the experiment.

-

Data Analysis : Quantify the change in fluorescence intensity over time for individual cells. The fluorescence signal is proportional to the [Ca²⁺]i. Determine the IC₅₀ of gacyclidine for the inhibition of the NMDA-induced calcium response.

Conclusion

This compound is a potent non-competitive antagonist of the NMDA receptor, with its (-)-enantiomer displaying high affinity. Its mechanism of action, through open-channel blockade, leads to the inhibition of Ca²⁺ influx and the subsequent dampening of downstream signaling pathways. This action underlies its observed neuroprotective effects. The experimental protocols detailed in this guide provide a framework for the further characterization of gacyclidine and other novel NMDA receptor modulators. While key quantitative data such as the Ki for the racemate and specific functional IC₅₀ values are not fully elucidated in the public literature, the available information strongly supports its classification and provides a solid foundation for future research and development.

References

Gacyclidine Hydrochloride: A Deep Dive into its Binding Affinity and Kinetics at the NMDA Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gacyclidine (B1674390) hydrochloride, a phencyclidine derivative, has emerged as a significant non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of the binding affinity and kinetics of gacyclidine at the NMDA receptor, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. Notably, evidence suggests the existence of at least two distinct binding sites for gacyclidine, one high-affinity site within the NMDA receptor channel and a second, lower-affinity site that is insensitive to the classical antagonist MK-801.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is fundamental to excitatory synaptic transmission in the central nervous system. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a potent non-competitive antagonist that binds within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+ and subsequent downstream signaling. This guide delves into the specifics of its interaction with the NMDA receptor, providing a detailed analysis of its binding characteristics.

Gacyclidine Binding Affinity

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For gacyclidine, this has been primarily characterized through competitive radioligand binding assays, typically using tritiated gacyclidine ([³H]gacyclidine) or other channel blockers like [³H]MK-801.

Quantitative Binding Data

The binding affinity of gacyclidine is stereoselective, with the (-)-enantiomer displaying significantly higher affinity than the (+)-enantiomer. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Brain Region | Radioligand | Ki (nM) | Reference |

| (-)-Gacyclidine ((-)-GK11) | Rat Forebrain | [³H]Gacyclidine | 2.5 | [1][2] |

| (+)-Gacyclidine ((+)-GK11) | Rat Forebrain | [³H]Gacyclidine | ~25 | [1][2] |

| Gacyclidine (racemate) | Rat Cerebellum | [³H]Gacyclidine | Lower affinity than forebrain | [3] |

| Gacyclidine (racemate) | Rat Spinal Cord | [³H]Gacyclidine | Two sites identified | [3] |

Table 1: Binding Affinity (Ki) of Gacyclidine Enantiomers for the NMDA Receptor.

Evidence for Multiple Binding Sites

Research indicates that gacyclidine may interact with more than just the high-affinity site within the NMDA receptor channel. Studies using [³H]gacyclidine in rat cerebellum and spinal cord have revealed the presence of a second, low-affinity binding site that is not displaced by the classic NMDA receptor antagonist MK-801.[3] This suggests a more complex pharmacological profile for gacyclidine than previously understood and may contribute to its distinct neuroprotective effects.[1][2]

Gacyclidine Binding Kinetics

The determination of these kinetic parameters typically involves non-equilibrium radioligand binding assays. A generalized protocol for such an assay is described in the experimental protocols section. The expectation for a non-competitive channel blocker like gacyclidine is that the binding kinetics would be dependent on the conformational state of the NMDA receptor channel (i.e., open or closed).

NMDA Receptor Signaling Pathway and Gacyclidine's Mechanism of Action

Gacyclidine exerts its effects by physically occluding the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions (Ca²⁺). This influx is the primary trigger for a cascade of downstream signaling events. By blocking this initial step, gacyclidine effectively inhibits these subsequent pathways.

Caption: NMDA receptor signaling pathway and the inhibitory action of gacyclidine.

Experimental Protocols

The following section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like gacyclidine for the NMDA receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Rat brain tissue (e.g., forebrain)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]gacyclidine or [³H]MK-801)

-

Test compound (gacyclidine hydrochloride) at various concentrations

-

Non-specific binding determinator (e.g., high concentration of a non-labeled competitor like MK-801)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include tubes for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor).

-

Incubate the tubes at a specified temperature for a duration sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent, stereoselective, non-competitive antagonist of the NMDA receptor. Its high binding affinity, particularly for the (-)-enantiomer, underscores its potential as a neuroprotective agent. The evidence for a second, low-affinity binding site suggests a complex pharmacological profile that warrants further investigation. While specific kinetic data for gacyclidine remain to be fully elucidated, the established methodologies for determining association and dissociation rates provide a clear path for future research. A thorough understanding of gacyclidine's binding affinity and kinetics is paramount for the continued development and optimization of therapeutics targeting the NMDA receptor.

References

- 1. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding properties of [3H]gacyclidine in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Gacyclidine Hydrochloride Enantiomers: A Comprehensive Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (B1674390), a phencyclidine derivative, has demonstrated significant neuroprotective properties, primarily through its action as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. As a chiral molecule, gacyclidine exists as two enantiomers, (+)-gacyclidine and (-)-gacyclidine. This technical guide provides an in-depth analysis of the pharmacological differences between these enantiomers, focusing on their receptor binding affinities, neuroprotective effects, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of neuroprotective therapeutics.

Introduction

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury.[1] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death.[2] Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development.

Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a potent non-competitive NMDA receptor antagonist with a promising neuroprotective profile.[3] Its chirality introduces a critical dimension to its pharmacology, with its enantiomers exhibiting distinct interactions with their biological targets. Understanding these stereospecific differences is paramount for optimizing its therapeutic potential.

Receptor Binding Profile

The primary pharmacological target of gacyclidine is the NMDA receptor. The enantiomers of gacyclidine display a significant stereoselectivity in their binding affinity for this receptor.

NMDA Receptor Affinity

Radioligand binding assays have consistently demonstrated that the (-)-enantiomer of gacyclidine possesses a substantially higher affinity for the NMDA receptor compared to the (+)-enantiomer.[3][4][5] This difference in affinity is approximately 10-fold.[3][5] The affinity of the (-)-enantiomer is comparable to that of other well-characterized non-competitive NMDA receptor antagonists like dizocilpine (B47880) (MK-801).[3][5]

| Compound | Receptor/Site | Ki (nM) | Bmax (pmol/mg protein) | Radioligand | Tissue Source | Reference |

| (-)-Gacyclidine | NMDA Receptor | 2.5 | 2.37 | [3H]Gacyclidine | Rat Brain Membranes | [3][5][6] |

| (+)-Gacyclidine | NMDA Receptor | ~25 | 2.37 | [3H]Gacyclidine | Rat Brain Membranes | [3][5][6] |

| Dizocilpine (MK-801) | NMDA Receptor | ~6.3 | 2.37 | [3H]MK-801 | Rat Cerebral Cortical Membranes | [6] |

Table 1: Comparative Binding Affinities of Gacyclidine Enantiomers and Dizocilpine for the NMDA Receptor.

Sigma Receptor Affinity

The interaction of gacyclidine enantiomers with sigma receptors (σ1 and σ2) is less well-characterized. Some studies suggest that at concentrations where NMDA receptor interactions are blocked, gacyclidine may bind to "non-NMDA" sites, which could potentially include sigma receptors.[3][5] However, one study using the sigma receptor ligand PRE-084 found no effect on [3H]gacyclidine binding, suggesting a lack of significant interaction at the tested conditions.[7] Further investigation is required to definitively characterize the affinity of individual gacyclidine enantiomers for sigma receptor subtypes.

Neuroprotective Effects

Both enantiomers of gacyclidine have demonstrated neuroprotective effects in various preclinical models of neuronal injury.

In Vitro Neuroprotection

In primary cortical cultures, both (+)- and (-)-gacyclidine, at concentrations ranging from 0.1 to 5.0 µM, have been shown to prevent glutamate-induced neuronal death.[3] This indicates that despite the difference in NMDA receptor affinity, both enantiomers are capable of mitigating excitotoxic damage in a cellular model.

In Vivo Neuroprotection

In a rat model of contusive spinal cord injury, both the racemate and the individual enantiomers of gacyclidine demonstrated neuroprotective effects.[4] However, the study noted that treatment with the individual enantiomers was not as efficacious in promoting full functional recovery compared to the racemic mixture.[4] This suggests a potential synergistic or complementary action of the two enantiomers in vivo.

Pharmacokinetics

A study investigating the pharmacokinetics of the individual gacyclidine enantiomers in rats after intravenous administration revealed no significant stereoselectivity in their plasma disposition.[8]

| Parameter | (+)-Gacyclidine | (-)-Gacyclidine | Reference |

| Clearance (ml/min per kg) | 291 | 275 | [8] |

| Volume of Distribution (Vdβ; l/kg) | 38 | 40 | [8] |

| Plasma Protein Binding (%) | 90 | 89 | [8] |

| t1/2α (min) | ~9 | ~9 | [8] |

| t1/2β (min) | ~90 | ~90 | [8] |

Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats.

Both enantiomers were found to rapidly and extensively penetrate the spinal cord extracellular fluid.[8] Interestingly, despite the lack of stereoselectivity in plasma, this study suggested that the disposition of gacyclidine enantiomers might be stereoselective when administered as a racemate, with plasma concentrations of (+)-gacyclidine being higher than those of (-)-gacyclidine.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is adapted from standard methods for competitive radioligand binding assays using [3H]MK-801.[2][9][10]

Objective: To determine the binding affinity (Ki) of gacyclidine enantiomers for the NMDA receptor.

Materials:

-

Rat cerebral cortex membranes (prepared as a crude mitochondrial pellet)

-

[3H]MK-801 (Radioligand)

-

Unlabeled Dizocilpine (for non-specific binding determination)

-

Gacyclidine enantiomers (test compounds)

-

Binding Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [3H]MK-801 (at a concentration near its Kd, e.g., 5 nM), and binding buffer.

-

Non-specific Binding: Membrane preparation, [3H]MK-801, and a saturating concentration of unlabeled dizocilpine (e.g., 10 µM).

-

Competitive Binding: Membrane preparation, [3H]MK-801, and varying concentrations of the gacyclidine enantiomer.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Neuroprotection in a Rat Model of Spinal Cord Injury

This protocol is based on established methods for inducing a contusive spinal cord injury in rats.[4][11][12]

Objective: To evaluate the neuroprotective efficacy of gacyclidine enantiomers in a rat model of traumatic spinal cord injury.

Materials:

-

Adult female rats (e.g., Sprague-Dawley)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for laminectomy

-

Spinal cord impactor device

-

Gacyclidine enantiomers dissolved in a suitable vehicle

-

Behavioral assessment tools (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale)

-

Histological stains (e.g., cresyl violet)

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Spinal Cord Injury: Induce a standardized contusive injury using a spinal cord impactor device (e.g., a 10 g rod dropped from a specific height).

-

Drug Administration: Administer the gacyclidine enantiomer or vehicle intravenously at a specific time point post-injury (e.g., 10 minutes).

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and manual bladder expression.

-

Behavioral Assessment: Evaluate locomotor function at regular intervals (e.g., daily for the first week, then weekly) using the BBB scale.

-

Histological Analysis: At the end of the study period (e.g., 4-6 weeks), perfuse the animals and dissect the spinal cord. Process the tissue for histological analysis to assess the extent of tissue damage, neuronal loss, and glial scarring.

-

Data Analysis: Compare the behavioral scores and histological outcomes between the different treatment groups using appropriate statistical methods.

Caption: Workflow for an in vivo neuroprotection study in a rat spinal cord injury model.

Signaling Pathways

Gacyclidine exerts its primary neuroprotective effects by blocking the ion channel of the NMDA receptor. This prevents the excessive influx of Ca2+ into neurons, a key event in the excitotoxic cascade.

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the site of action of gacyclidine.

Chiral Synthesis and Separation

Conclusion

The enantiomers of gacyclidine hydrochloride exhibit significant pharmacological differences, primarily in their affinity for the NMDA receptor. The (-)-enantiomer is a highly potent antagonist, while the (+)-enantiomer is considerably weaker. Despite this, both enantiomers demonstrate neuroprotective activity. Their pharmacokinetic profiles appear to be largely similar when administered individually. The potential involvement of other receptor systems, such as sigma receptors, requires further clarification. This detailed understanding of the stereopharmacology of gacyclidine is crucial for the rational design and development of this promising neuroprotective agent for clinical applications. Further research into the specific contributions of each enantiomer to the overall therapeutic effect of the racemate is warranted.

References

- 1. Animals models of spinal cord contusion injury [epain.org]

- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Node, Edge and Graph Attributes [emden.github.io]

- 5. scispace.com [scispace.com]

- 6. fagg.be [fagg.be]

- 7. Edge Attributes | Graphviz [graphviz.org]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A contusion model of severe spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

Gacyclidine Hydrochloride's Engagement with Non-NMDA Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine (B1674390) hydrochloride, a phencyclidine derivative, is primarily recognized for its potent non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, a property that underlies its neuroprotective effects.[1] However, a comprehensive understanding of its pharmacological profile necessitates an in-depth exploration of its interactions with non-NMDA binding sites. Evidence suggests that these off-target interactions may contribute to its unique therapeutic window and reduced neurotoxicity compared to other NMDA receptor antagonists.[1] This technical guide provides a detailed overview of the current knowledge regarding the interaction of gacyclidine hydrochloride with key non-NMDA targets, including sigma receptors, monoamine transporters, and acetylcholine (B1216132) receptors. The information is presented through quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development efforts.

Quantitative Analysis of Non-NMDA Binding Affinities

While comprehensive quantitative data for gacyclidine's binding affinity at various non-NMDA sites are not extensively available in the public domain, this section summarizes the existing information and includes data for the closely related analogue, tenocyclidine (B1683004) (TCP), to provide a comparative context. It is crucial to note that TCP's binding profile may not be identical to that of gacyclidine.

Table 1: Gacyclidine and Tenocyclidine Binding Affinities at Non-NMDA Sites

| Compound | Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Species | Tissue/System | Reference |

| Gacyclidine | Sigma-1 Receptor | --INVALID-LINK---Pentazocine | > 10,000 | - | Rat | Brain | Implied from lack of effect of PRE-084 |

| Tenocyclidine (TCP) | Sigma-1 Receptor | --INVALID-LINK---3-PPP | - | 138 | Rat | Brain | (Cook et al., 1992) |

| Tenocyclidine (TCP) | Sigma-2 Receptor | [³H]DTG | - | 1,230 | Rat | Brain | (Cook et al., 1992) |

| Tenocyclidine (TCP) | Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | 230 | - | Rat | Striatum | (Rothman et al., 1989) |

| Tenocyclidine (TCP) | Serotonin (B10506) Transporter (SERT) | [³H]Paroxetine | 1,800 | - | Rat | Cortex | (Rothman et al., 1989) |

| Phencyclidine (PCP) | Muscarinic Receptor | [³H]N-methylscopolamine | µM range | - | Guinea Pig | Cerebral Cortex | [2] |

| Phencyclidine (PCP) | Nicotinic Acetylcholine Receptor | - | - | µM range | Torpedo | Electric Organ | [3] |

Note: The data for phencyclidine (PCP) is included to provide a broader context for the arylcyclohexylamine class of compounds, as direct data for gacyclidine and tenocyclidine at these receptors are scarce.

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to assessing the interaction of this compound with non-NMDA binding sites. These are generalized protocols based on standard practices and should be optimized for specific laboratory conditions.

Protocol 1: Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of gacyclidine for the sigma-2 receptor.

Materials:

-

Membrane Preparation: Rat liver or human Jurkat cell membranes expressing sigma-2 receptors.

-

Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare membrane homogenates from the chosen tissue or cell line.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of gacyclidine, and 50 µL of [³H]DTG (at a final concentration around its Kd, e.g., 10 nM).

-

For determining non-specific binding, a set of wells will contain 50 µL of haloperidol instead of the test compound.

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of gacyclidine from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the inhibitory effect of gacyclidine on the uptake of dopamine by cells expressing the dopamine transporter.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing human DAT.

-

Substrate: [³H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).

-

Inhibitor Control: Cocaine or GBR12909.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter.

Procedure:

-

Plate the DAT-expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of gacyclidine or the inhibitor control.

-

Initiate the uptake by adding [³H]dopamine (at a final concentration around its Km, e.g., 100 nM).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate to scintillation vials with scintillation cocktail and quantify the radioactivity.

-

Determine the IC₅₀ value for gacyclidine's inhibition of dopamine uptake.

Protocol 3: Calcium Flux Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This assay assesses the ability of gacyclidine to modulate nAChR function by measuring changes in intracellular calcium levels upon receptor activation.

Materials:

-

Cell Line: SH-SY5Y or other cells endogenously or recombinantly expressing nAChRs.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Agonist: Nicotine or acetylcholine.

-

Antagonist Control: Mecamylamine.

-

Test Compound: this compound.

-

Instrumentation: Fluorescence plate reader with automated liquid handling.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of gacyclidine or the antagonist control for 10-20 minutes.

-

Measure the baseline fluorescence.

-

Add the nAChR agonist and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence (peak fluorescence - baseline fluorescence) or the area under the curve.

-

Determine the effect of gacyclidine on the agonist-induced calcium response (potentiation or inhibition).

Signaling Pathways

The interaction of gacyclidine with non-NMDA targets can modulate various intracellular signaling cascades. The following diagrams illustrate the potential signaling pathways affected by gacyclidine's interaction with sigma receptors and monoamine transporters.

Conclusion

While this compound's primary mechanism of action is through NMDA receptor antagonism, its interactions with non-NMDA binding sites represent a critical area for further investigation. The limited available data, particularly for sigma-2 receptors, dopamine and serotonin transporters, and acetylcholine receptors, underscores the need for comprehensive binding and functional studies. The experimental protocols and conceptual signaling pathways provided in this guide offer a framework for researchers to systematically evaluate these off-target effects. A deeper understanding of gacyclidine's complete pharmacological profile will be instrumental in optimizing its therapeutic potential and developing next-generation neuroprotective agents with improved efficacy and safety profiles.

References

- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determinants of phencyclidine potency on the nicotinic acetylcholine receptors from muscle and electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

Gacyclidine Hydrochloride: A Technical Guide to its Solubility Profile and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of gacyclidine (B1674390) hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document is intended to serve as a valuable resource for researchers and drug development professionals working with this N-methyl-D-aspartate (NMDA) receptor antagonist. Included are summaries of available solubility data, detailed experimental protocols for solubility determination, and relevant biological context.

Executive Summary

Solubility Data

Quantitative solubility values for gacyclidine hydrochloride in DMSO and PBS are not widely published. However, based on available information from chemical suppliers, a qualitative assessment can be made.

| Solvent | Quantitative Solubility | Qualitative Assessment |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble[3] |

| Phosphate-Buffered Saline (PBS) | Data not available | - |

Note: The lack of specific quantitative data necessitates experimental determination for any application requiring precise concentrations.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, standardized experimental protocols are required. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, representing the true solubility under those conditions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials.

-

To each vial, add a precise volume of the desired solvent (DMSO or PBS). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Quantification:

-

Carefully aspirate a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.

-

Kinetic Solubility Determination (DMSO Stock Solution Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well plates (polypropylene for compound storage, and a filter plate for separation)

-

Automated liquid handler (recommended) or multichannel pipettes

-

Plate shaker

-

Plate reader (UV-Vis) or HPLC-MS system

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Protocol:

-

Add a small volume of the DMSO stock solution to a larger volume of PBS in the wells of a 96-well plate. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

-

Separation of Precipitate:

-

Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a plate reader or by HPLC-MS.

-

Compare the measured concentration to a standard curve prepared in the same DMSO/PBS mixture to determine the kinetic solubility.

-

Biological Context: NMDA Receptor Signaling

Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

The following diagram illustrates a simplified signaling pathway involving the NMDA receptor.

Caption: Simplified NMDA Receptor Signaling Pathway and Site of Gacyclidine Action.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining thermodynamic solubility.

Caption: General Workflow for Thermodynamic Solubility Determination.

References

Gacyclidine Hydrochloride: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of gacyclidine (B1674390) hydrochloride and its potential degradation pathways. Due to the limited publicly available stability data specific to gacyclidine hydrochloride, this guide outlines the most probable degradation routes based on its chemical structure and the known behavior of structurally related compounds, such as phencyclidine (PCP) and other piperidine (B6355638) derivatives. Furthermore, it details the standard methodologies for conducting forced degradation studies to identify and characterize potential degradation products, a critical step in drug development and formulation.

Chemical Profile of this compound

Gacyclidine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is a derivative of phencyclidine (PCP) and has been investigated for its neuroprotective properties.[1][3][4][5] The hydrochloride salt is the form commonly used in research and development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆ClNS | MedKoo Biosciences |

| Molecular Weight | 299.90 g/mol | MedKoo Biosciences |

| CAS Number | 131774-33-9 | MedKoo Biosciences |

| IUPAC Name | 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride | DrugBank Online |

| Appearance | Solid powder | MedKoo Biosciences |

Predicted Degradation Pathways

Based on the chemical structure of gacyclidine, which features a piperidine ring, a cyclohexyl group, and a thiophene (B33073) moiety, several degradation pathways can be anticipated under forced degradation conditions. The primary routes of degradation for similar piperidine-containing compounds are oxidation and hydrolysis.[6][7][8]

Oxidative Degradation

The piperidine ring is susceptible to oxidation.[6][9] This can be initiated by atmospheric oxygen, light, and elevated temperatures.[6] The nitrogen atom in the piperidine ring is a likely site for oxidation, potentially leading to the formation of an N-oxide. Additionally, the carbons alpha to the nitrogen can be hydroxylated.[7][8] The thiophene ring may also be susceptible to oxidation, potentially leading to sulfoxide (B87167) formation.

Hydrolytic Degradation

While phencyclidine is not expected to undergo significant hydrolysis due to the lack of hydrolyzable functional groups, the stability of the thiophene ring in gacyclidine under strong acidic or basic conditions could be a point of investigation.[10] However, significant degradation via hydrolysis is generally considered less likely for this class of compounds compared to oxidation.

Photolytic Degradation

Exposure to light, particularly UV radiation, can be a source of degradation for many pharmaceutical compounds. While specific data for gacyclidine is unavailable, compounds with aromatic and heteroaromatic rings, such as the thiophene in gacyclidine, can be susceptible to photodegradation.[11]

Thermal Degradation

Thermal degradation studies are crucial to determine the stability of a drug substance at elevated temperatures.[12][13] For gacyclidine, thermal stress could potentially lead to the cleavage of the bond between the cyclohexyl ring and the piperidine or thiophene moieties.

Experimental Protocols for Forced Degradation Studies

To elucidate the actual degradation pathways and to develop a stability-indicating analytical method, a forced degradation study should be performed.[14][15] This involves subjecting the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[16]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | Up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | Up to 72 hours |

| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 72 hours |

| Photolytic | UV light (254 nm) and visible light | Room Temperature | As per ICH Q1B |

| Thermal (Dry Heat) | 60°C and 80°C | Up to 100 hours | [17] |

General Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

Preparation of Stressed Samples (Example Protocol)

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C. At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis : Follow the procedure for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

-

Oxidation : To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide to achieve the desired final concentration (e.g., 3%). Store the sample at room temperature and protect from light. Monitor at the specified time points.

-

Photolytic Degradation : Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation : Store the solid drug substance and a solution of the drug substance in an oven at elevated temperatures (e.g., 60°C and 80°C). Analyze samples at various time points.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[18][19][20][21] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, especially for volatile impurities.[24][25]

Table 3: Key Parameters for a Stability-Indicating HPLC Method

| Parameter | Description |

| Column | A reversed-phase column (e.g., C18) is typically suitable. |

| Mobile Phase | A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate polar and non-polar compounds. |

| Detection | A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products. |

| Validation | The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. |

Summary and Recommendations

It is imperative for researchers and drug development professionals working with this compound to conduct thorough forced degradation studies to:

-

Identify the actual degradation products.

-

Elucidate the degradation pathways.

-

Develop and validate a stability-indicating analytical method for routine quality control and stability testing.

The experimental protocols and analytical considerations outlined in this guide provide a robust framework for initiating such studies, ensuring the quality, safety, and efficacy of any potential drug product containing this compound.

References

- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gacyclidine - Wikipedia [en.wikipedia.org]

- 3. Effects of the novel NMDA receptor antagonist gacyclidine on recovery from medial frontal cortex contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of extracochlear gacyclidine perfusion on tinnitus in humans: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolites of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 10. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 13. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. [PDF] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Validation of a stability-indicating RP-LC method for the determination of tigecycline in lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 20. indicating hplc method: Topics by Science.gov [science.gov]

- 21. wjpls.org [wjpls.org]

- 22. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 23. emerypharma.com [emerypharma.com]

- 24. Determination of gacyclidine enantiomers in human plasma by gas chromatography-mass spectrometry using selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

The Discovery and Development of Gacyclidine: A Technical Overview for Neuroprotective Drug Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (B1674390) (GK-11) is a dissociative, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from phencyclidine (PCP).[1] It has been investigated for its neuroprotective properties in a variety of central nervous system (CNS) injury models, including traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases.[2][3] Gacyclidine's primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive calcium influx that triggers excitotoxic neuronal death.[4] A key characteristic of Gacyclidine is its potentially lower neurotoxicity compared to other NMDA antagonists like Dizocilpine (B47880) (MK-801), which may be attributed to its additional interaction with "non-NMDA" binding sites.[5][6] This technical guide provides an in-depth summary of the discovery, development, mechanism of action, and experimental evaluation of Gacyclidine as a neuroprotective agent, compiling key quantitative data and outlining experimental methodologies from seminal preclinical and clinical studies.

Chemical Synthesis and Properties

Gacyclidine, or 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine, is a derivative of tenocyclidine (B1683004) (TCP).[1] The synthesis involves a multi-step process.

Synthesis Pathway

The chemical synthesis of Gacyclidine can be summarized in the following workflow.

Experimental Protocol Summary: Chemical Synthesis

The synthesis of Gacyclidine, as described in the literature, follows these key steps[1]:

-

1,2-Addition: 2-methylcyclohexanone is reacted with either 2-thienyl lithium or 2-thienyl magnesium bromide. This step results in a diastereomeric mixture of a cyclohexanol intermediate.

-

Azide Formation: The cyclohexanol intermediate is treated with sodium azide (NaN₃) in trichloroacetic acid to produce an azide intermediate.

-

Reduction: The azide is reduced to the corresponding amine using a reducing agent such as lithium aluminium hydride (LiAlH₄) or Raney nickel. This step preferentially yields the cis-configuration of the amine.

-

Dialkylation: The final step involves the dialkylation of the amine intermediate with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) to yield the final product, Gacyclidine, as a diastereomeric mixture.

Mechanism of Action

Gacyclidine's neuroprotective effects stem primarily from its role as a non-competitive antagonist of the NMDA receptor. In pathological conditions like TBI or SCI, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, production of reactive oxygen species, and ultimately, apoptotic and necrotic cell death.

Gacyclidine binds to a site within the ion channel of the NMDA receptor, physically blocking the flow of ions and thus preventing the downstream excitotoxic cascade.[4]

Receptor Binding Profile

Gacyclidine and its enantiomers bind to the NMDA receptor with high affinity. The (-)enantiomer shows a particularly high affinity, comparable to other potent antagonists.[5][6] In addition to its primary target, Gacyclidine also interacts with "non-NMDA" binding sites, which may contribute to its favorable safety profile.[6]

Table 1: Gacyclidine Receptor Binding Affinity

| Compound | Receptor Site | Affinity (nM) | Reference |

|---|---|---|---|

| (-)-Gacyclidine [(-)-GK11] | NMDA Receptor | 2.5 | [5][6] |

| (+)-Gacyclidine [(+)-GK11] | NMDA Receptor | ~25 | [5][6] |

| Gacyclidine (Racemic) | "non-NMDA" sites | Binding observed |[5][6] |

Experimental Protocol Summary: Receptor Binding Assay

This protocol is a summary of the general methodology used for radioligand binding assays to determine receptor affinity.

-

Tissue Preparation: Membranes are prepared from rat telencephalon or other relevant brain regions.[7]

-

Radioligand: Tritiated Gacyclidine ([³H]Gacyclidine) or another NMDA antagonist like [³H]TCP is used.[5][7]

-

Incubation: Brain membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled Gacyclidine (the competitor).

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) or IC50 value is calculated to determine the binding affinity.

Preclinical Development

Gacyclidine has been evaluated in numerous preclinical models, demonstrating significant neuroprotective effects.

In Vitro Neuroprotection

In primary cortical cultures, Gacyclidine effectively prevents neuronal death induced by glutamate toxicity.[5][6]

Table 2: In Vitro Neuroprotective Efficacy

| Model | Treatment | Concentration Range | Outcome | Reference |

|---|

| Primary Cortical Cultures | Gacyclidine & Enantiomers | 0.1 to 5.0 µM | Prevention of glutamate-induced neuronal death |[5][6] |

Experimental Protocol Summary: Glutamate-Induced Neuronal Death Assay

This protocol is a summary of the general methods used to assess neuroprotection in vitro.[4][8]

-

Cell Culture: Primary cortical neurons are isolated from fetal rat brains and cultured for a specified period (e.g., 7-8 days).

-

Induction of Excitotoxicity: Cultures are exposed to a toxic concentration of glutamate (e.g., 1 mM) for a set duration (e.g., 6-24 hours).

-

Treatment: Gacyclidine is added to the culture medium at various concentrations either before or concurrently with the glutamate challenge.

-

Viability Assessment: Cell death is quantified using assays such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, or the MTT assay, which measures metabolic activity.[4][9] A reduction in LDH release or an increase in MTT reduction in Gacyclidine-treated cultures compared to glutamate-only controls indicates neuroprotection.

In Vivo Neuroprotection

Gacyclidine has shown robust efficacy in animal models of acute CNS injury.

Table 3: Summary of In Vivo Neuroprotective Studies

| Animal Model | Injury Type | Gacyclidine Dose | Key Findings | Reference |

|---|---|---|---|---|

| Rat | Spinal Cord Contusion | 1 mg/kg (IV) | Best functional recovery; reduced time to full locomotor recovery by half. | [10] |

| Rat | Spinal Cord (Photochemical) | 1 mg/kg (IV) | Optimal dose for recovery; best results when given 10-30 min post-injury. | [1] |

| Rat | Traumatic Brain Injury (MFC) | 0.1 mg/kg (IV) | Improved performance in Morris water maze; attenuated secondary cell death. | [9] |

| Mouse (hSOD1G93A) | ALS Model | 0.1 mg/kg (chronic) | Increased survival by 4.3%; delayed locomotor function impairment. | [2][11] |

| Monkey | Soman Poisoning | Not specified | Enhanced neuroprotective activity of standard "three drugs cocktail". |[5][6] |

Experimental Protocol Summary: Rat Spinal Cord Injury (SCI) Model

This protocol is a summary of the contusion model used to evaluate Gacyclidine.[5][10][12]

-

Animal Preparation: Adult female rats are anesthetized. A laminectomy is performed, typically at the thoracic level (e.g., T9), to expose the spinal cord.

-

Injury Induction: A standardized contusive injury is induced using a device like the NYU impactor, where a specific weight (e.g., 10g) is dropped from a set height (e.g., 50 mm) onto the exposed dura.[13]

-

Treatment: Gacyclidine or a vehicle (saline) is administered intravenously at a specific time point post-injury (e.g., 10 minutes).

-

Functional Assessment: Locomotor recovery is assessed over several weeks using a standardized rating scale (e.g., BBB scale). Other functional tests like inclined-plane stability may also be used.

-

Histopathological Analysis: At the end of the study, animals are euthanized, and the spinal cord tissue is processed for histological analysis to measure the lesion size, cystic cavity volume, and extent of spared white matter.

Clinical Development

The promising preclinical data led to the evaluation of Gacyclidine in human clinical trials for several indications.

Drug Development and Clinical Trial Workflow

Traumatic Brain Injury (TBI)

A multicenter, double-blind, placebo-controlled pilot trial was conducted to assess the safety and efficacy of Gacyclidine in patients with acute TBI.[14][15]

Table 4: Gacyclidine Pilot Clinical Trial in Acute TBI

| Parameter | Details |

|---|---|

| Study Design | Multicenter, prospective, randomized, double-blind, placebo-controlled.[14] |

| Patient Population | 51 patients enrolled, 48 studied; acute TBI.[15] |

| Treatment Groups | 1. Placebo2. Gacyclidine 0.01 mg/kg3. Gacyclidine 0.02 mg/kg4. Gacyclidine 0.04 mg/kg |

| Dosing Regimen | Two IV doses: first within 2 hours of trauma, second 4 hours after the first.[14] |

| Primary Safety Outcome | No deaths were related to the drug; 10 of 181 serious adverse events were considered drug-related.[15] |

| Primary Efficacy Outcome | When prognostic factors were included in analysis, a beneficial long-term effect and best dose-result were seen in the 0.04 mg/kg group.[15] |

Experimental Protocol Summary: TBI Clinical Trial

This is a summary of the methodology for the pilot TBI clinical trial.[6][14][15]

-

Patient Selection: Patients with acute TBI were enrolled. Inclusion criteria often related to Glasgow Coma Scale (GCS) scores and initial CT scan results.

-

Randomization: Patients were randomly assigned to one of four parallel groups (placebo or one of three Gacyclidine doses).

-

Blinding: Both patients (and their families) and the administering medical staff were blinded to the treatment allocation.

-

Drug Administration: The first IV injection was administered by emergency medical units as soon as possible (within 2 hours of injury), with a second dose given 4 hours later.

-

Data Collection: Safety was assessed by monitoring vital signs, blood chemistry, ECG, and adverse events. Efficacy was evaluated using the GCS and Glasgow Outcome Scale (GOS), along with assessments of motor and neuropsychological function at 90 and 365 days post-injury.

Other Indications

Gacyclidine was also investigated for tinnitus under the name OTO-313. A Phase 2 trial found the drug to be safe and well-tolerated but did not show a significant benefit over placebo, partly due to a high placebo response, leading to the discontinuation of its development for this indication in 2022.[1] Clinical trials for acute spinal cord injury have also been conducted.[4]

Safety and Pharmacokinetics

A significant advantage of Gacyclidine noted in preclinical studies is its lower neurotoxicity compared to other NMDA antagonists.[5] In rats, doses up to 10 mg/kg did not cause necrotic neurons, and only at the highest dose of 20 mg/kg were minor cytoplasmic vacuoles observed via electron microscopy.[6]

Table 5: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (1.25 mg/kg IV)

| Parameter | (+)-Gacyclidine | (-)-Gacyclidine | Reference |

|---|---|---|---|

| t1/2α (min) | ~9 | ~9 | [16] |

| t1/2β (min) | ~90 | ~90 | [16] |

| Clearance (ml/min per kg) | 291 | 275 | [16] |

| Volume of Distribution (Vdβ; l/kg) | 38 | 40 | [16] |

| Plasma Protein Binding (%) | 90 | 89 |[16] |

Studies in rats showed no significant pharmacokinetic differences between the two enantiomers and no enantiomeric inversion. Both enantiomers were found to penetrate rapidly and extensively into the spinal cord extracellular fluid.[16]

Conclusion

Gacyclidine is a potent, non-competitive NMDA receptor antagonist with demonstrated neuroprotective properties across a range of in vitro and in vivo models of CNS injury. Its key advantages include a high affinity for the NMDA receptor and a potentially superior safety profile compared to earlier-generation antagonists, possibly due to its interaction with non-NMDA sites. While preclinical results were highly promising, its clinical development has faced challenges, including a failure to demonstrate efficacy for tinnitus. The pilot trial in TBI, however, suggested a dose-dependent beneficial effect, indicating that with appropriate patient selection and trial design, Gacyclidine or similar NMDA antagonists could still hold therapeutic potential for acute neurotrauma. The comprehensive data gathered on its synthesis, mechanism, and biological effects make Gacyclidine an important case study in the development of neuroprotective agents.

References

- 1. Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 3. Gacyclidine - Wikipedia [en.wikipedia.org]

- 4. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zerahm.free.fr [zerahm.free.fr]

- 7. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bmbreports.org [bmbreports.org]

- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel non-competitive N-methyl-D-aspartate antagonist gacyclidine blocks the glutamate-induced release of hydroxyl radicals in the striatum under conditions in which dizocilpine does not. A microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Gacyclidine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (B1674390) hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective and therapeutic potential in conditions such as tinnitus and traumatic brain injury. This document provides a comprehensive technical overview of gacyclidine hydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a phencyclidine derivative. Its core chemical and physical data are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₂₆ClNS | [1][2][3] |

| Molecular Weight | 299.90 g/mol | [1][2] |

| CAS Number | 131774-33-9 | [1][2][3] |

| IUPAC Name | 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride | [2] |

| Appearance | Solid powder | [1] |

Mechanism of Action

Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.

Gacyclidine binds to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions (Ca²⁺). This action prevents the downstream signaling cascades that lead to neuronal damage and death. The (-)enantiomer of gacyclidine, known as (-)GK11, exhibits a higher affinity for the NMDA receptor (2.5 nM) compared to the (+)enantiomer, which has an affinity that is ten times lower.[4]

NMDA Receptor Signaling Pathway

The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel. This allows for the influx of Ca²⁺, which acts as a second messenger, activating a variety of downstream signaling pathways. These pathways can have both physiological and pathological consequences. Gacyclidine, by blocking this channel, inhibits these downstream effects.

Figure 1. Gacyclidine's mechanism of action on the NMDA receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Chemical Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in full, the general synthetic route for similar thienylcyclohexyl piperidine (B6355638) derivatives involves a multi-step process starting from cycloalkanones.[5][6][7] A general workflow is outlined below.

Figure 2. General experimental workflow for the synthesis of this compound.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol describes how to assess the neuroprotective effects of gacyclidine against glutamate-induced excitotoxicity in primary cortical neurons.

3.2.1. Preparation of Primary Cortical Neurons

-

Dissect cortical tissue from embryonic day 16.5 (E16.5) mouse or rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).[8]

-

Digest the tissue with 0.05% Trypsin-EDTA at 37°C.[8]

-

Gently triturate the tissue to obtain a single-cell suspension.[9]

-

Plate the cells on poly-D-lysine coated culture dishes in Neurobasal medium supplemented with B27 and L-glutamine. For initial plating, 25 µM glutamate can be added.[10]

-

Culture the neurons at 37°C in a humidified 5% CO₂ incubator. Exchange half of the medium every 3-4 days.

3.2.2. Glutamate Treatment and Gacyclidine Application

-

After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Induce excitotoxicity by adding NMDA to the culture medium to a final concentration of 25 µM.[1]

-

Incubate for 60 minutes at 37°C.[1]

-

Wash the neurons once with fresh, warm, and pH-balanced neurobasal medium.[1]

-

Return the original conditioned medium to the wells and allow the neurons to recover for a period of 0 to 24 hours before assessing cell viability.[1]

3.2.3. Assessment of Neuroprotection

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Immediately before the assay, prepare the LDH assay mixture by combining equal volumes of LDH Assay Substrate Solution, Dye Solution, and Cofactor Preparation.[1]

-

Transfer 50 µl of the culture medium from each well to a new 96-well plate.[1]

-

Add 100 µl of the LDH assay mixture to each sample.[1]

-

Incubate at room temperature, protected from light.[1]

-

Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the number of lysed cells.[1][11]

-

-

Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in apoptosis.

-

Lyse the cells using a chilled cell lysis buffer.[12]

-

Incubate the lysate on ice for 10 minutes.[12]

-

Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to the cell lysate.[12][13]

-

Incubate at 37°C for 1-2 hours.[12]

-

Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase-3 activity.[12]

-

Clinical Administration Protocols

3.3.1. Intratympanic Injection for Tinnitus This procedure is performed by a qualified physician.

-

The patient is positioned supine with their head rotated to the contralateral side.[14]

-

The tympanic membrane is visualized using an otology microscope.[14]

-

A topical anesthetic is applied to the anteroinferior quadrant of the tympanic membrane.[14]

-